molecular formula C9H15Cl2N3O2 B13527874 rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride

rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride

Cat. No.: B13527874
M. Wt: 268.14 g/mol
InChI Key: GVSDSFWJKOJEOK-VZIDAPDWSA-N
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Description

rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride: is a synthetic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furo[3,4-c]pyrrol ring system and an oxadiazole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[3,4-c]pyrrol ring system and the introduction of the oxadiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Process optimization and quality control are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride
  • rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride
  • rac-2-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol hydrochloride

Uniqueness

rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride is unique due to its specific combination of the furo[3,4-c]pyrrol ring system and the oxadiazole moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

(3aS,6aS)-3a-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;dihydrochloride

InChI

InChI=1S/C9H13N3O2.2ClH/c1-6-11-12-8(14-6)9-4-10-2-7(9)3-13-5-9;;/h7,10H,2-5H2,1H3;2*1H/t7-,9-;;/m0../s1

InChI Key

GVSDSFWJKOJEOK-VZIDAPDWSA-N

Isomeric SMILES

CC1=NN=C(O1)[C@]23CNC[C@H]2COC3.Cl.Cl

Canonical SMILES

CC1=NN=C(O1)C23CNCC2COC3.Cl.Cl

Origin of Product

United States

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